molecular formula C6H10Cl2N2O B13427062 5-Azetidin-3-yl-1,3-oxazole

5-Azetidin-3-yl-1,3-oxazole

Cat. No.: B13427062
M. Wt: 197.06 g/mol
InChI Key: PSHYMPYMRAHKLU-UHFFFAOYSA-N
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Description

5-Azetidin-3-yl-1,3-oxazole is a high-purity, heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a fused structure of an azetidine ring and a 1,3-oxazole ring, making it a valuable scaffold in medicinal chemistry. The 1,3-oxazole moiety is a privileged structure in drug discovery, known to contribute to a wide spectrum of biological activities. Scientific reviews highlight that oxazole derivatives are extensively investigated for their potent antimicrobial and anticancer properties . As such, this compound serves as a versatile building block for the synthesis of novel chemical entities aimed at developing new therapeutic agents. Researchers can utilize this intermediate to create libraries of compounds for high-throughput screening against various biological targets. The compound is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10Cl2N2O

Molecular Weight

197.06 g/mol

IUPAC Name

5-(azetidin-3-yl)-1,3-oxazole;dihydrochloride

InChI

InChI=1S/C6H8N2O.2ClH/c1-5(2-7-1)6-3-8-4-9-6;;/h3-5,7H,1-2H2;2*1H

InChI Key

PSHYMPYMRAHKLU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CN=CO2.Cl.Cl

Origin of Product

United States

Comprehensive Structural Characterization and Spectroscopic Analysis of 5 Azetidin 3 Yl 1,3 Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of azetidinyl-oxazole derivatives. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides detailed information about the molecular framework, connectivity, and electronic environment of the atoms. beilstein-journals.org

In the ¹H NMR spectrum of an N-Boc protected azetidinyl-oxazole derivative, such as methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, distinct signals corresponding to the protons of the azetidine (B1206935) and oxazole (B20620) rings are observed. nih.govbeilstein-journals.org The azetidine methylene (B1212753) protons typically appear as complex multiplets, for instance, a doublet of doublets and a triplet, while the methine proton may present as a triplet of triplets. nih.gov The protons on the oxazole ring itself exhibit characteristic chemical shifts, with the parent oxazole compound showing resonances between 7.00 and 8.00 ppm. thepharmajournal.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectra display characteristic aromatic resonances for the oxazole ring carbons. thepharmajournal.com For instance, in a derivative, the methine carbon of the oxazole ring (C-3) can be identified, along with the quaternary carbons (C-4 and C-5), through a combination of DEPT and 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation). beilstein-journals.org HMBC is particularly crucial for establishing connectivity, revealing long-range correlations between protons on one ring and carbons on the adjacent ring. beilstein-journals.org

¹⁵N NMR spectroscopy, often facilitated by ¹⁵N-labeling, offers definitive structural proof, especially in distinguishing between isomers. beilstein-journals.org For example, in a ¹⁵N-labeled oxazole derivative, a ¹H,¹⁵N coupling constant (specifically ²JH3–N2) of approximately 14.36 Hz can be observed in the ¹H NMR spectrum. beilstein-journals.orgnih.gov In the ¹³C NMR spectrum, interactions between ¹³C and ¹⁵N (¹JC3-N2, ²JC4-N2, and ²JC5-N2) provide unambiguous confirmation of the 1,2-oxazole ring structure. beilstein-journals.orgnih.gov Furthermore, ¹H,¹⁵N-HMBC experiments can show long-range correlations between the oxazole methine proton and the ring nitrogen, as well as correlations between the azetidine protons and the azetidine nitrogen, confirming the linkage between the two heterocyclic systems. beilstein-journals.org

Table 1: Representative NMR Data for an Azetidinyl-Oxazole Derivative

Nucleus Atom Position Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
¹H Azetidine CH₂ ~4.24 - 4.32 J = 8.7, 6.5 (dd); J = 8.8 (t)
¹H Azetidine CH ~4.48 J = 8.9, 6.5 (tt)
¹H Oxazole H-3 ~8.50 ²JH3–N2 = 14.36
¹³C Azetidine CH ~26.1
¹³C Oxazole C-3 ~150.6 ¹JC3-N2 = 4.55
¹³C Oxazole C-4 ~109.9 ²JC4-N2 = 1.30
¹³C Oxazole C-5 ~175.4 ²JC5-N2 = 1.96
¹⁵N Oxazole N-2 ~-0.6
¹⁵N Azetidine N-1' ~-311.7

Note: Data is based on a representative derivative, methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, and may vary for other derivatives. nih.govbeilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.govmdpi.com This method is routinely applied in the characterization of newly synthesized 5-Azetidin-3-yl-1,3-oxazole derivatives to validate their elemental composition. mdpi.com

The technique provides mass measurements with high accuracy and resolution, typically to within a few parts per million (ppm) of the theoretical mass. This level of precision enables the differentiation between compounds that have the same nominal mass but different elemental formulas. By comparing the experimentally measured accurate mass of the molecular ion (or a protonated/adducted species) with the calculated theoretical mass for a proposed formula, the correct molecular formula can be assigned with a high degree of confidence. nih.gov This confirmation is a fundamental step in the structural elucidation process, complementing the connectivity information provided by NMR spectroscopy. nih.gov

Vibrational Spectroscopy (IR) for Functional Group Analysis

Vibrational spectroscopy, primarily Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful and versatile tool for identifying the functional groups present in a molecule. nih.gov The analysis of the IR spectrum of this compound derivatives provides direct evidence for the presence of the key structural motifs. vscht.cz

The oxazole ring itself gives rise to a series of characteristic absorption bands. These include ring stretching vibrations, which typically appear in the 1540-1320 cm⁻¹ region, and C-H in-plane deformation and ring "breathing" modes at lower wavenumbers, such as 1257 cm⁻¹, 1143 cm⁻¹, and 1080 cm⁻¹. thepharmajournal.com

The azetidine ring contributes absorptions from its C-H and C-N bonds. Saturated alkane-like C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ range. libretexts.orgpressbooks.pub The N-H bond of a secondary amine within the azetidine ring would produce a characteristic absorption in the 3300-3500 cm⁻¹ range, which is typically sharper and less intense than an O-H band. libretexts.org If the azetidine nitrogen is substituted, for example with a Boc-protecting group, the characteristic carbonyl (C=O) stretching band of the carbamate (B1207046) would be prominent, typically appearing around 1680-1700 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for Azetidinyl-Oxazole Derivatives

Functional Group Absorption Range (cm⁻¹) Vibration Type Intensity
N-H (Azetidine) 3300 - 3500 Stretch Medium, Sharp
C-H (Aromatic/Oxazole) > 3000 Stretch Medium
C-H (Aliphatic/Azetidine) 2850 - 3000 Stretch Strong
C=O (e.g., Boc group) 1680 - 1700 Stretch Strong, Sharp
C=N, C=C (Oxazole Ring) 1540 - 1490 Stretch Medium
Oxazole Ring ~1326 Stretch Medium
C-O-C (Oxazole Ring) 1150 - 1040 Stretch / Breathing Medium

Note: The exact positions of absorption bands can vary depending on the specific substitution pattern and molecular environment. thepharmajournal.comvscht.czlibretexts.org

X-ray Crystallography for Solid-State Structure and Conformational Insights

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govrsc.org For derivatives of this compound, single-crystal X-ray diffraction analysis provides unequivocal proof of structure, including the relative stereochemistry, molecular conformation, and detailed geometric parameters such as bond lengths and angles. beilstein-journals.orgmdpi.com

Table 3: Example of Geometric Data from X-ray Crystallography for a Related Oxazole Derivative

Bond/Angle Type Value (Å or °)
C-O Bond Length ~1.36
C=N Bond Length ~1.30
C-C (ring) Bond Length ~1.38
O-C-N Bond Angle ~115
C-N-C Bond Angle ~105
C-C-O Bond Angle ~108

Note: Values are representative for a 1,2-oxazole ring and may differ for 1,3-oxazole and specific derivatives. beilstein-journals.org

Polymorphism and Crystal Structure Analysis in Related Azetidinyl-Oxazole Compounds

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.com This phenomenon is of significant interest as different polymorphs of the same compound can exhibit distinct physical properties. In the context of azetidinyl-oxazole compounds, the study of polymorphism reveals insights into molecular flexibility and intermolecular interactions that govern crystal packing. mdpi.comnih.gov

A study on a related compound, 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid, has demonstrated the existence of polymorphism. A polymorphic transition was observed as a result of mechanical grinding. Analysis of the crystal structures before and after the transformation revealed that the molecule adopts different conformations in the two polymorphic forms. In the metastable polymorph, the conformationally flexible molecule adopts a higher-energy conformation. After grinding, it transitions to a more stable polymorph where the molecule adopts a lower-energy conformation and forms a more favorable supramolecular synthon. researchgate.net

This example highlights how subtle energy differences between molecular conformations and packing arrangements can lead to different crystalline forms. The analysis of these structures provides a deeper understanding of the forces, such as hydrogen bonding and van der Waals interactions, that direct the assembly of molecules in the solid state. nih.gov

Theoretical and Computational Chemistry Applied to Azetidinyl 1,3 Oxazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of heterocyclic compounds, including azetidinyl-1,3-oxazole systems. irjweb.commdpi.com These methods are used to determine optimized molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and various reactivity descriptors. irjweb.comeco-vector.com

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), can predict the distribution of electron density and identify the most probable sites for electrophilic or nucleophilic attack. irjweb.comscirp.org The analysis of Frontier Molecular Orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.commdpi.com For instance, studies on similar oxazole (B20620) derivatives have shown that substituents can significantly alter this energy gap, thereby tuning the molecule's reactivity. scirp.org

From HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior:

Chemical Hardness (η): Measures resistance to change in electron distribution. Molecules with a low hardness are considered soft and more reactive. irjweb.com

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. irjweb.com

Polarizability: Describes the molecule's response to an external electric field. irjweb.com

These calculated parameters provide a detailed profile of the molecule's electronic character and predictive power for its interactions. eco-vector.com

Table 1: Theoretical Reactivity Descriptors for an Exemplary Oxazole Derivative Calculated via DFT.
ParameterDefinitionTypical Implication
HOMO-LUMO Gap (ΔE)Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.A smaller gap suggests higher chemical reactivity and lower kinetic stability. scirp.org
Global Hardness (η)Resistance to deformation of the electron cloud.Low hardness correlates with high reactivity. irjweb.com
Softness (S)Reciprocal of hardness (1/η).High softness indicates higher reactivity and potential as an inhibitor. irjweb.com
Electrophilicity Index (ω)Measure of the energy lowering of a system when it accepts electrons.A higher value indicates a stronger electrophilic nature. eco-vector.com

Conformational Analysis and Energetic Profiles

The azetidinyl-1,3-oxazole scaffold possesses conformational flexibility, primarily due to the rotation around the single bond connecting the azetidine (B1206935) and oxazole rings and the potential for nitrogen inversion within the azetidine ring. researchgate.net Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers separating them.

A detailed study on a closely related compound, 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid, revealed the existence of multiple stable conformations. researchgate.net Using DFT methods (m06-2x/cc-pvdz), researchers were able to calculate the energy profile for the rotation around the C-C bond linking the two rings. researchgate.net This analysis showed that the energy barriers for this rotation, as well as for nitrogen inversion, could be relatively low. researchgate.net

Such low energy barriers mean that the molecule can adopt different conformations, which can lead to polymorphism—the existence of multiple crystalline forms. In the case of the studied analogue, mechanical grinding provided enough energy to overcome these barriers and induce a transition from a metastable polymorph (with a higher energy conformation) to a more stable one. researchgate.net The more stable conformer was found to form a more preferable centrosymmetric supramolecular synthon in the crystal lattice. researchgate.net This highlights how subtle changes in molecular conformation can have significant impacts on solid-state properties.

Table 2: Conformational States and Energetics of an Azetidinyl-Oxazole Analogue. researchgate.net
Conformational FeatureDescriptionEnergetic Implication
Ring RotationRotation of the oxazole ring around the single bond connecting it to the azetidine ring.Low energy barriers can be overcome by processes like grinding, leading to different polymorphs. researchgate.netresearchgate.net
Nitrogen InversionInversion of the nitrogen atom in the azetidine ring.Contributes to the conformational flexibility of the molecule. researchgate.net
Polymorph StabilityDifferent crystal packing arrangements of conformers.Metastable polymorphs (1a) can adopt higher energy conformations, while more stable polymorphs (1b) adopt lower energy conformations. researchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 5-azetidin-3-yl-1,3-oxazole, and a biological target, typically a protein or enzyme. nih.gov These studies are fundamental in drug discovery for identifying potential biological targets and understanding the structural basis of activity.

The process involves placing the ligand into the binding site of the target protein in various orientations and conformations to find the most favorable binding mode. The quality of the binding is then evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov A lower (more negative) binding energy generally suggests a more stable and potent ligand-target complex. nih.gov

For example, docking studies on other oxazole derivatives have identified key interactions responsible for their biological activity. In a study of potential antivirals against human cytomegalovirus (HCMV), docking analysis of active oxazole compounds into the DNA polymerase active site revealed calculated binding energies of -7.8 to -8.6 kcal/mol. nih.gov The stability of these complexes was attributed to specific hydrogen bonds and hydrophobic interactions with amino acid residues like Lys60, Ile49, and Asp134. nih.gov Similarly, docking of other heterocyclic systems has been used to predict binding scores and identify crucial interactions within receptor pockets. eco-vector.com These computational predictions can then guide the synthesis of new, more potent analogues.

Table 3: Exemplary Molecular Docking Results for Bioactive Oxazole/Azole Derivatives.
Compound ClassBiological TargetCalculated Binding Energy (kcal/mol)Key Interacting Residues
Oxazole Derivatives nih.govHCMV DNA Polymerase-7.8 to -8.6Lys60, Leu43, Ile49, Pro77, Asp134
Benzoxazole Derivatives eco-vector.com4URO ReceptorUp to -8.0Not specified
Azetidin-2-ones nih.govTranspeptidase Enzyme (PTB)Not specifiedInhibition of cell wall synthesis confirmed

Structure Activity Relationship Sar Investigations of Azetidinyl 1,3 Oxazole Derivatives

Elucidation of Key Pharmacophores and Structural Motifs

At the heart of the biological activity of azetidinyl-1,3-oxazole derivatives lies a core pharmacophore, which is the specific three-dimensional arrangement of atoms or functional groups essential for biological activity. For many of these derivatives, particularly those targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), the key pharmacophoric elements include the azetidine (B1206935) ring and the 1,3-oxazole ring. mdpi.comnih.gov

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a crucial component. mdpi.com Its presence and specific substitution patterns are often critical for receptor interaction. The nitrogen atom within the azetidine ring can act as a basic center, which may be important for forming ionic interactions or hydrogen bonds with the target protein. nih.gov

In the context of α7 nAChR agonists, SAR studies have revealed that both the basic sidechains of certain derivatives are essential for potent activity. nih.gov However, active compounds can also be synthesized with a single substituted sidechain if the flexible sidechains are replaced with more conformationally rigid cyclic amines. nih.gov This indicates that while the presence of basic groups is important, their spatial arrangement, which can be controlled by the rigidity of the scaffold, plays a significant role in receptor binding and activation.

The following table summarizes the key pharmacophoric elements and their significance:

Pharmacophoric ElementSignificance for Biological Activity
Azetidine Ring Provides a basic nitrogen center for potential ionic interactions and hydrogen bonding. mdpi.comnih.gov Its substitution pattern influences potency and selectivity.
1,3-Oxazole Ring Contributes to the electronic and steric properties of the molecule, engaging in non-covalent interactions like hydrogen bonding and pi-pi stacking. semanticscholar.orgresearchgate.net
Relative Orientation The spatial arrangement of the azetidine and oxazole (B20620) rings is crucial for optimal interaction with the biological target.
Basic Sidechains Essential for potent activity in certain derivatives, with their conformational rigidity influencing receptor binding. nih.gov

Impact of Substituent Variation on Biological Activity and Selectivity

Substitutions on the Azetidine Ring:

Modifications to the azetidine ring have been shown to significantly impact antimicrobial potency. For instance, the introduction of different substituents on the azetidine nitrogen can modulate the basicity and steric bulk of this part of the molecule, which in turn affects binding affinity and efficacy.

Substitutions on the Oxazole Ring:

The substitution pattern on the 1,3-oxazole ring is also a critical determinant of biological activity. d-nb.info The nature and position of substituents can influence the electronic distribution within the ring and introduce new points of interaction with the target. For example, in a series of 1,3-oxazole derivatives, the introduction of specific substituents at the C2 and C4 positions of the oxazole ring was found to be crucial for their pharmacological effects. sphinxsai.com

Theoretical studies using density functional theory have shown that the substitution of strong electron-withdrawing groups, such as a nitro group (NO2) or fluorine (F), can influence the aromaticity of the oxazole ring. scilit.com The position of this substitution is also important, with position 4 being calculated as the most effective for enhancing aromaticity. scilit.com Changes in aromaticity can affect the ability of the oxazole ring to participate in pi-stacking interactions, a common binding motif in protein-ligand interactions.

The following table provides examples of how substituent variations can impact the biological activity of oxazole-containing compounds:

Compound SeriesSubstituent VariationImpact on Biological Activity
Amine-linked bis- and tris-heterocyclesPresence of an oxazole moietyExhibited excellent antibacterial activity. derpharmachemica.com
Pyrazole, oxazole, and imidazole (B134444) derivativesOxazole analoguesShowed comparatively strong antibacterial activity. derpharmachemica.com
3-(2-(benzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one derivatives4-methoxybenzylideneamino (compound 30)Potent antibacterial activity. d-nb.info
2-hydroxybenzylideneamino (compound 31)Moderate antifungal activity. d-nb.info
3-chloro-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one derivatives4-(4-methoxyphenyl) (compound 32)Potent antibacterial activity. d-nb.info
4-(2-hydroxyphenyl) (compound 33)Most potent antifungal activity. d-nb.info

These examples highlight the profound effect that even subtle changes in substitution can have on the biological activity spectrum and potency of azetidinyl-1,3-oxazole derivatives.

Bioisosteric Design Principles in Azetidinyl-1,3-oxazole-Based Drug Discovery

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to design and discover new compounds with improved properties. researchgate.nettcichemicals.com This approach involves replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. researchgate.net

In the context of azetidinyl-1,3-oxazole derivatives, bioisosteric design principles have been applied to various parts of the scaffold. For example, the azetidine ring itself can be considered a bioisostere for other cyclic amines, such as piperazine. tcichemicals.com The choice of a specific ring system can influence factors like conformational rigidity and the spatial projection of substituents.

The 1,3-oxazole ring can also be a subject of bioisosteric replacement. It is often used as a bioisostere for an amide bond, offering improved metabolic stability. nih.gov Different regioisomeric forms, such as the 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373), are also commonly employed as amide bond bioisosteres and can mimic the planarity and dipole moment of an amide. nih.gov The replacement of an alkynyl linker with a 1,2,4-oxadiazole heterocycle in certain kinase inhibitors has been shown to enhance biological activity. nih.gov

Furthermore, five-membered heterocycles, including oxazoles, have been successfully used to replace metabolically labile ethyl ester functionalities. researchgate.net For instance, 5-methyl and 5-ethyl-oxazole bioisosteres were able to retain the potency of the parent ethyl esters while potentially offering improved metabolic stability. researchgate.net

The following table illustrates the application of bioisosteric design in drug discovery:

Original Functional GroupBioisosteric ReplacementRationale for Replacement
Amide Bond1,2,4-Oxadiazole, 1,3,4-OxadiazoleImproved metabolic stability, mimics planarity and dipole moment. nih.gov
Ethyl Ester5-Alkyl-oxazoleRetain potency with potentially improved metabolic profile. researchgate.net
PiperazineAzetidineModify conformational rigidity and substituent projection. tcichemicals.com
Alkynyl Linker1,2,4-OxadiazoleEnhance biological activity. nih.gov

The strategic application of bioisosteric replacements allows medicinal chemists to systematically explore the chemical space around the azetidinyl-1,3-oxazole scaffold, leading to the discovery of new drug candidates with optimized properties.

Biological and Pharmacological Relevance of Azetidinyl 1,3 Oxazole Scaffolds

Receptor Antagonism and Agonism

The azetidinyl-1,3-oxazole moiety has been instrumental in the development of potent and selective antagonists for various G-protein coupled receptors (GPCRs), most notably the P2Y12 receptor. The P2Y12 receptor is a critical target in the prevention of thrombosis, and its antagonists are mainstays in antiplatelet therapy.

In the quest for metabolically robust antiplatelet agents, researchers have successfully employed 5-alkyl-1,3-oxazole derivatives as bioisosteres for the hydrolytically labile ethyl ester functionality in known P2Y12 receptor antagonists. nih.govresearchgate.net This strategic replacement, guided by shape and electrostatic similarity, led to the discovery of compounds that retained the sub-micromolar potency of their parent esters. nih.gov Specifically, the introduction of a 5-ethyl-oxazole not only preserved the desired antagonistic activity but also conferred improved metabolic stability in preclinical studies. gu.se These findings underscore the utility of the 1,3-oxazole ring in fine-tuning the pharmacokinetic profile of drug candidates without compromising their pharmacodynamic efficacy. nih.govgu.se

Table 1: P2Y12 Receptor Antagonism of Azetidinyl-1,3-oxazole Analogs

Compound/ScaffoldTargetActivityKey FindingsReference
5-Alkyl-1,3-oxazole derivativesP2Y12 ReceptorAntagonistServed as effective bioisosteres for ethyl esters, retaining sub-micromolar potency. nih.gov
5-Ethyl-oxazole derivativeP2Y12 ReceptorAntagonistDemonstrated improved metabolic stability compared to the corresponding ethyl ester. gu.se

Enzyme and Target Inhibition Profiles

The versatility of the azetidinyl-1,3-oxazole scaffold extends to the inhibition of key enzymes and protein targets implicated in various disease pathologies, including cancer and bacterial infections.

STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in cell growth and proliferation, and its aberrant activation is a hallmark of many human cancers. The discovery of azetidine-based compounds as potent STAT3 inhibitors represents a significant advancement in the development of targeted cancer therapies. researchgate.netnih.gov These inhibitors, which can incorporate an oxazole (B20620) moiety, have demonstrated sub-micromolar inhibitory potencies against STAT3. nih.govacs.org

Extensive structure-activity relationship (SAR) studies have revealed that the azetidine (B1206935) ring is a key component for high-affinity binding to STAT3. researchgate.netnih.gov Certain azetidine-2-carboxamide (B111606) analogues have shown remarkable potency, with IC50 values as low as 0.34 μM in disrupting STAT3 DNA-binding activity. acs.org These compounds exhibit selectivity for STAT3 over other STAT family members like STAT1 and STAT5. nih.govacs.org Furthermore, they have been shown to inhibit constitutive STAT3 signaling in human breast cancer cell lines, leading to reduced cell viability and induction of tumor cell death. researchgate.netnih.gov

Table 2: STAT3 Inhibition by Azetidine-Containing Compounds

Compound SeriesTargetIC50 ValuesKey FindingsReference
Azetidine-based compoundsSTAT30.38–0.98 μMIrreversibly bind to STAT3 and selectively inhibit its activity. nih.gov
(R)-azetidine-2-carboxamide analoguesSTAT30.34–0.55 μMShow sub-micromolar potencies and selectivity over STAT1 and STAT5. acs.org

DNA Gyrase Inhibitors

Bacterial DNA gyrase is an essential enzyme that controls the topological state of DNA during replication and is a validated target for antibacterial agents. researchgate.netnih.gov While research has focused on various heterocyclic scaffolds as DNA gyrase inhibitors, the potential of oxazole-containing compounds has been recognized. researchgate.netderpharmachemica.com Substituted oxadiazoles, structurally related to oxazoles, have been designed and synthesized as DNA gyrase inhibitors, with some compounds exhibiting low micromolar inhibition of Escherichia coli DNA gyrase. researchgate.netnih.gov

Some 1,3-oxazole derivatives have been found to strongly inhibit Staphylococcus aureus and Bacillus subtilis DNA gyrase at very low concentrations, highlighting the potential of this scaffold in developing new antibacterial agents. derpharmachemica.com Machine learning approaches have also been employed to discover new DNA gyrase inhibitors, with confirmed hits showing MIC values ranging from 1 to 32 μg/mL. rsc.org

Broad-Spectrum Antimicrobial Activity

Derivatives of 1,3-oxazole have demonstrated a wide range of antimicrobial activities, positioning them as a promising class of compounds to combat the growing threat of drug-resistant pathogens.

Antibacterial Activity

The 1,3-oxazole nucleus is a component of several natural products with antibiotic properties. researchgate.net Synthetic 1,3-oxazole derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com For instance, certain amido sulfonamido methane (B114726) linked bisoxazoles have displayed comparable or superior activity to reference drugs against various bacterial strains. derpharmachemica.com The introduction of a 1,3-oxazole ring into existing molecular frameworks has been shown to significantly enhance the antibacterial and antitubercular activities of the derived molecules. derpharmachemica.com Furthermore, 1,3,4-oxadiazole (B1194373) derivatives have exhibited bactericidal activity against multiple Staphylococcus aureus strains, including the ability to prevent biofilm formation. nih.gov

Antifungal Activity

The antifungal potential of the 1,3-oxazole scaffold has also been explored. Certain derivatives have exhibited moderate to potent antifungal activity. researchgate.net For example, a 3-chloro-4-(2-hydroxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one derivative was identified as a highly potent antifungal agent. researchgate.net The versatility of the oxazole ring allows for structural modifications that can lead to compounds with significant antifungal efficacy.

Antitubercular Activity

Several studies have highlighted the potential of 1,3-oxazole and 1,3,4-oxadiazole derivatives as antitubercular agents. mdpi.commdpi.com Some synthesized compounds have demonstrated very good antituberculosis activity against Mycobacterium tuberculosis H37Rv, comparable to first-line drugs. derpharmachemica.com The incorporation of the oxadiazole ring has been a successful strategy in developing new compounds with promising activity against this resilient pathogen. mdpi.com

Table 3: Antimicrobial Spectrum of Oxazole and Oxadiazole Derivatives

Compound ClassActivityTarget OrganismsKey FindingsReference
1,3,4-Oxadiazole derivativesAntibacterial, AntitubercularP. aeruginosa, S. aureus, M. tuberculosisActivity stronger than some reference drugs; some derivatives also show antiprotozoal activity. mdpi.com
Amido sulfonamido methane linked bisoxazolesAntibacterialGram-positive and Gram-negative bacteriaDisplayed comparable activity to reference antibiotics. derpharmachemica.com
1,3,4-Oxadiazole derivativesAntibacterial (including anti-biofilm)Staphylococcus aureusExhibited bactericidal activity and prevented biofilm formation. nih.gov
Azetidin-2-one (B1220530) derivatives of 1,3,4-oxadiazole/thiadiazoleAntimicrobialVarious bacteria and fungiSome compounds showed significant antimicrobial potential with low MIC values. mdpi.com

Anticancer and Antiproliferative Properties

The 1,3-oxazole scaffold is a versatile template for the development of novel anticancer agents, with derivatives exhibiting activity against a broad range of cancer cell lines through various mechanisms. researchgate.netnih.gov The ability of these compounds to interact with diverse cellular targets makes them attractive candidates for cancer chemotherapy. chemistryviews.org

Derivatives of 1,3-oxazole have shown efficacy against both drug-susceptible and drug-resistant cancer cell lines. nih.gov For example, 1,3,4-oxadiazole/thiadiazole-containing azetidin-2-one derivatives have demonstrated high efficacy in inhibiting the growth of MCF-7 breast cancer cells. mdpi.com In some cases, the percentage of inhibition was comparable to that of the standard drug doxorubicin. mdpi.com

The anticancer properties of some 1,3-oxazole derivatives have been linked to their ability to inhibit tubulin polymerization, a critical process in cell division. nih.gov Docking studies have shown that these compounds can bind to the colchicine (B1669291) binding site of tubulin, providing a mechanistic hypothesis for their observed anticancer effects. nih.gov Furthermore, a series of 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles has been developed, with one compound showing particular sensitivity against a panel of 60 different human cancer cell lines. chemistryviews.org

Other Emerging Bioactivities and Therapeutic Potential

The pharmacological profile of the azetidinyl-1,3-oxazole scaffold is not limited to the activities detailed above. The inherent structural features of 1,3-oxazole derivatives allow them to interact with a wide array of biological targets, leading to a diverse range of bioactivities. researchgate.netchemistryviews.org

Research has indicated that compounds containing the 1,3-oxazole moiety possess a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, antiviral, and antidiabetic activities. researchgate.net The ability of the oxazole ring to serve as a versatile pharmacophore contributes to its widespread presence in biologically active natural products and synthetic compounds. researchgate.net As research in this area continues, it is anticipated that new therapeutic applications for azetidinyl-1,3-oxazole and related derivatives will be uncovered, further solidifying the importance of this scaffold in medicinal chemistry.

Applications in Chemical Biology and Drug Discovery Utilizing Azetidinyl 1,3 Oxazole Architectures

Utility as Modular Chemical Building Blocks and Scaffolds

The azetidinyl-1,3-oxazole framework is increasingly recognized for its role as a modular building block in the synthesis of complex molecules for drug discovery. chemrxiv.org The azetidine (B1206935) ring, a "privileged scaffold," is a desirable component in modern medicinal chemistry as it can impart improved metabolic stability, solubility, and three-dimensional complexity to a molecule. ub.bwmdpi.com Simultaneously, the 1,3-oxazole ring is a versatile heterocycle found in numerous biologically active natural products and synthetic compounds, often serving as a stable bioisosteric replacement for amide or ester functionalities. researchgate.netd-nb.inforesearchgate.net

The combination of these two rings into a single chemical entity creates a bifunctional scaffold that can be readily elaborated. enaminestore.com For instance, commercial suppliers offer derivatives such as methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride, explicitly classifying them as "Building Blocks" and "Bifunctional Scaffolds" available for creating larger, more diverse chemical structures. enaminestore.com

Research has demonstrated the synthesis of functionalized azetidinyl oxazoles designed specifically as building blocks. chemrxiv.org One reported approach involves the Van Leusen cyclization to create the core oxazolyl azetidine structure, which can then be further modified. chemrxiv.org An example is the synthesis of a Boc-protected 2-ethynyl-5-azetidinyl oxazole (B20620), a stable and functional derivative designed for further elaboration using click chemistry. chemrxiv.org Such compounds are highlighted for their significant potential as building blocks for a wide array of applications, including the development of new drug candidates. chemrxiv.org The inherent reactivity and defined geometry of these scaffolds allow chemists to systematically explore the chemical space around the core structure, facilitating structure-activity relationship (SAR) studies.

Below is a table of representative azetidinyl-oxazole building blocks and related structures.

Compound NameIsomer TypeIndicated Use/ClassificationReference(s)
5-Azetidin-3-yl-1,3-oxazole-4-carboxylic acid1,3-OxazoleResearch Chemical
2-(Azetidin-3-yl)-1,3-oxazole1,3-OxazoleResearch Chemical nih.govcymitquimica.com
Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride1,3-OxazoleBuilding Block, Bifunctional Scaffold enaminestore.com
2-(Azetidin-3-yl)-5-(2-methylpropyl)-1,3-oxazole1,3-OxazoleResearch Chemical molport.com
Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate1,2-OxazoleAmino acid-like building block beilstein-journals.org

This table is generated based on data from chemical supplier databases and research articles.

Incorporation into Peptidomimetic and Nucleic Acid Research

The structural characteristics of the azetidinyl-1,3-oxazole scaffold make it a compelling candidate for peptidomimetic and nucleic acid research. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.

Azetidine carboxylic acids are well-established as unnatural amino acids used in peptidomimetics to introduce conformational constraints. ub.bwmdpi.com This rigidity can lock a molecule into a bioactive conformation, leading to higher receptor affinity and selectivity. ub.bw The oxazole ring is also a known component in peptidomimetic design, often incorporated into the backbones of peptide-like structures. beilstein-journals.org

Research into the closely related 1,2-oxazole isomer, methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate, has explicitly focused on its development as a novel "amino acid-like building block". beilstein-journals.org The synthesis of these chiral heterocyclic compounds provides a direct pathway for inserting a constrained, non-natural amino acid analogue into a peptide sequence. beilstein-journals.org This approach is valuable for creating novel peptide-based drugs. While this specific research focused on the 1,2-oxazole, the underlying principle of using the azetidinyl-heterocycle combination as a constrained amino acid surrogate is directly applicable to the 1,3-oxazole isomer.

Furthermore, these amino acid-like building blocks have been proposed for use in the generation of DNA-encoded chemical libraries, a key technology in modern drug discovery that bridges the gap between combinatorial chemistry and nucleic acid research. beilstein-journals.org

Development in Combinatorial Chemistry and Chemical Library Synthesis

The modular nature and synthetic tractability of the azetidinyl-1,3-oxazole scaffold make it highly suitable for applications in combinatorial chemistry and the synthesis of chemical libraries. The goal of combinatorial chemistry is to rapidly generate large numbers of diverse, yet related, compounds for high-throughput screening against biological targets.

The 1,3-oxazole ring itself is considered an important diversity scaffold in this field. d-nb.info The development of functionalized azetidinyl-oxazole building blocks, such as those with reactive handles like an ethynyl (B1212043) group, allows for their straightforward incorporation into library synthesis workflows. chemrxiv.org The use of robust and high-yield reactions like Sonogashira coupling or copper-catalyzed "click" chemistry enables the attachment of a wide variety of substituents to the core scaffold, quickly generating a library of derivatives. chemrxiv.org

A key application noted for the related azetidinyl-1,2-oxazole building blocks is their potential use in constructing DNA-encoded chemical libraries (DELs). beilstein-journals.org In this technique, each unique chemical compound in a library is tagged with a unique DNA barcode. This allows for the screening of massive libraries (billions of compounds) in a single experiment. The development of novel, rigid, and three-dimensional scaffolds like azetidinyl-oxazoles is crucial for expanding the diversity and quality of these libraries, increasing the probability of discovering novel drug leads. beilstein-journals.org

Future Research Directions for 5 Azetidin 3 Yl 1,3 Oxazole

Advancements in Asymmetric and Green Synthetic Methodologies for Azetidinyl-1,3-oxazoles

The development of efficient, stereocontrolled, and environmentally benign methods for the synthesis of azetidinyl-1,3-oxazoles is paramount for advancing research in this area.

Asymmetric Synthesis: The chirality of the azetidine (B1206935) ring can significantly influence biological activity. Future research should prioritize the development of asymmetric synthetic routes to access enantiomerically pure 5-Azetidin-3-yl-1,3-oxazole and its derivatives. vulcanchem.com Organocatalytic methods, which have shown success in the asymmetric synthesis of other heterocyclic compounds, could be a promising avenue. nih.gov For instance, the use of chiral catalysts in multi-component reactions could provide a streamlined approach to optically active 1,3-oxazolidine derivatives, which could serve as precursors. researchgate.netmdpi.com

Green Chemistry Approaches: Traditional synthetic methods often involve hazardous reagents and solvents. ijpsonline.comijpsonline.com Future synthetic strategies should embrace the principles of green chemistry to minimize environmental impact. This includes the use of water as a solvent, microwave-assisted synthesis, and the development of one-pot reactions to improve efficiency and reduce waste. ijpsonline.comijpsonline.comtandfonline.com For example, modifications to the van Leusen oxazole (B20620) synthesis using green media have been reported and could be adapted for azetidinyl-1,3-oxazole synthesis. mdpi.com Electrochemical methods also present a sustainable alternative, avoiding the need for transition metals and toxic oxidants. rsc.org

Deeper Mechanistic Understanding of Biological Activities at a Molecular Level

While preliminary studies may indicate biological activity, a thorough understanding of the mechanism of action at the molecular level is crucial for rational drug design and optimization.

Future research should focus on:

Target Identification and Validation: Identifying the specific enzymes, receptors, or other biomolecular targets with which this compound and its analogs interact. nih.gov

Binding Mode Analysis: Utilizing techniques such as X-ray crystallography and molecular docking to elucidate the precise binding interactions between the compounds and their biological targets. mdpi.commdpi.com This information is vital for understanding structure-activity relationships (SAR).

Pharmacophore Modeling: Developing pharmacophore models based on active compounds to guide the design of new derivatives with improved potency and selectivity. mdpi.com

Kinetic Studies: Performing enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive) for enzyme-targeting derivatives. mdpi.com

Exploration of Novel Therapeutic Avenues for Azetidinyl-1,3-oxazole Derivatives

The structural motifs present in this compound suggest potential for a wide range of therapeutic applications. The azetidine ring is found in various biologically active compounds with activities including anticancer, antibacterial, and antiviral properties. nih.gov Similarly, the oxazole core is a key component of numerous natural products and synthetic drugs with diverse pharmacological profiles. nih.govresearchgate.netsemanticscholar.org

Future investigations should explore the potential of azetidinyl-1,3-oxazole derivatives in areas such as:

Oncology: The oxazole moiety is present in several anticancer agents. researchgate.netontosight.ai Derivatives of this compound should be screened against a panel of cancer cell lines to identify potential antitumor activity.

Infectious Diseases: The azetidine and oxazole rings have independently shown promise in the development of antibacterial and antifungal agents. nih.govontosight.ai Hybrid molecules could exhibit synergistic or novel antimicrobial activities.

Neurodegenerative Diseases: Compounds incorporating oxazole and other nitrogen-containing heterocycles have been investigated as potential treatments for conditions like Alzheimer's disease. mdpi.com

Inflammatory Diseases: Oxazole derivatives have demonstrated anti-inflammatory properties, suggesting a potential therapeutic avenue for related conditions. nih.gov

Computational Design and Predictive Modeling for Enhanced Properties of Azetidinyl-1,3-oxazole Analogues

In silico methods are powerful tools for accelerating the drug discovery process by predicting the properties of novel compounds before their synthesis.

Future research should leverage computational approaches to:

Virtual Screening: Employing molecular docking and other virtual screening techniques to identify promising derivatives from large compound libraries. acs.org

QSAR Studies: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of azetidinyl-1,3-oxazole analogs with their biological activities.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles. jcchems.com

Quantum Chemical Calculations: Utilizing quantum chemical descriptors to predict properties such as hydrogen-bond acceptor ability, which is crucial for drug-receptor interactions. acs.org

By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and pave the way for the development of novel and effective medicines.

Q & A

Q. What are the common synthetic routes for preparing 5-Azetidin-3-yl-1,3-oxazole derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • N-Acylation : Starting with amino acids (e.g., phenylalanine), introduce acyl groups using reagents like chloroacetyl chloride to form intermediates .
  • Cyclization : Utilize the Robinson-Gabriel synthesis to form the 1,3-oxazole ring. For example, cyclizing N-acyl-α-amino acid derivatives with acetic anhydride under reflux conditions .
  • Azetidine Integration : Incorporate the azetidine ring via nucleophilic substitution or coupling reactions. Azetidine-3-carboxylic acid derivatives (e.g., HY-Y0530) are common precursors .
  • Functionalization : Modify substituents using Friedel-Crafts alkylation or halogenation to introduce diversity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :
  • UV-Vis/FT-IR : Confirm functional groups (e.g., C=O, N-H) and conjugation .
  • NMR (¹H/¹³C) : Assign proton environments and verify stereochemistry. For complex cases, 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry (LC-ESI-MS/MS) : Determine molecular weights and fragmentation patterns .
  • RP-HPLC : Assess purity (>95% typically required) using C18 columns and gradient elution .

Advanced Research Questions

Q. How can researchers optimize low yields during the cyclization step of 1,3-oxazole formation?

  • Methodological Answer :
  • Reaction Conditions : Increase temperature (80–120°C) or extend reaction time to drive cyclization. Use catalysts like p-toluenesulfonic acid .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Steric Hindrance : Introduce electron-withdrawing groups (EWGs) to reduce steric strain in the transition state .
  • Monitoring : Track intermediates via TLC or in situ IR to identify bottlenecks .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Validation : Combine X-ray crystallography (using SHELX for refinement) with 2D NMR to resolve ambiguities .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .
  • Decoupling Experiments : Suppress scalar coupling in NMR to simplify splitting patterns .

Q. How to design robust biological activity assays for this compound derivatives?

  • Methodological Answer :
  • Model Organisms : Use Daphnia magna for cytotoxicity screening due to rapid reproduction and sensitivity .
  • Dose-Response Curves : Test 5–6 concentrations (0.1–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., doxorubicin) .
  • Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .

Q. What methods address stereochemical challenges in azetidine ring functionalization?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to control stereochemistry during azetidine synthesis .
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) .
  • Dynamic Resolution : Leverage kinetic resolution under basic conditions to isolate enantiomers .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the reactivity of the azetidine ring in substitution reactions?

  • Methodological Answer :
  • Steric vs. Electronic Effects : Smaller substituents (e.g., methyl) favor nucleophilic substitution, while bulky groups (e.g., benzyl) may lead to elimination .
  • Solvent Polarity : Polar solvents stabilize transition states in SN2 mechanisms, whereas nonpolar solvents favor SN1 pathways .
  • Counterion Influence : Use non-nucleophilic bases (e.g., DBU) to minimize side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.